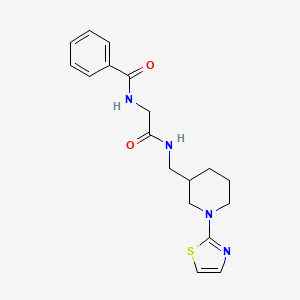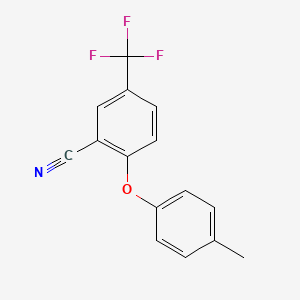
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and varied, depending on the conditions and reagents used. Trifluoromethylation of carbon-centered radical intermediates is one of the reactions that might be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility, and stability .科学的研究の応用
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles derivatives, including compounds structurally related to 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile, have been studied for their potential as corrosion inhibitors. These compounds, when used in mild steel in acidic conditions, have demonstrated significant corrosion inhibition properties. The research conducted by Verma, Quraishi, and Singh (2015) indicates that such compounds can be effective in protecting metals from corrosion in industrial applications (Verma, Quraishi, & Singh, 2015).
Material Synthesis and Organic Chemistry
Benzene derivatives, including this compound, are pivotal in various chemical syntheses. For instance, Batanero, Barba, and Martín (2002) explored the electrolysis of various compounds to produce 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, a process that could potentially involve similar benzene derivatives (Batanero, Barba, & Martín, 2002). Additionally, Browne, Niyomura, and Wirth (2007) reported on selenium electrophiles in cyclizations involving related compounds, indicating a broader application in organic synthesis (Browne, Niyomura, & Wirth, 2007).
Porous Materials and Organic Frameworks
Compounds similar to this compound are used in creating porous materials and organic frameworks. Kiang et al. (1999) investigated the creation of porous structures using molecular variants of benzene derivatives, which could be relevant to the study of this compound (Kiang et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSEHARNKOTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)
![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)
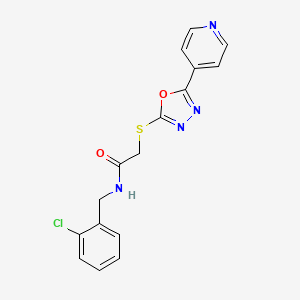
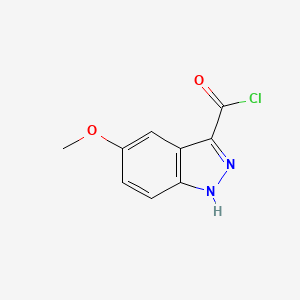
![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)

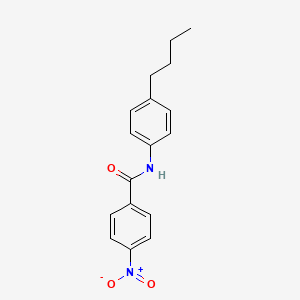
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)

